2,6-Dimethylheptane-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylheptane-4-sulfonyl chloride typically involves the reaction of 2,6-dimethylheptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylheptane-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2,6-Dimethylheptane-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those involving sulfonamide groups.
Material Science: It is used in the preparation of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethylheptane-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . This reactivity is utilized in various chemical transformations and synthesis processes .
Comparison with Similar Compounds
Similar Compounds
4-Heptanesulfonyl chloride: Similar in structure but without the dimethyl groups at positions 2 and 6.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Uniqueness
2,6-Dimethylheptane-4-sulfonyl chloride is unique due to the presence of the dimethyl groups, which can influence its reactivity and the steric effects in chemical reactions . This makes it a valuable compound in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C9H19ClO2S |
---|---|
Molecular Weight |
226.76 g/mol |
IUPAC Name |
2,6-dimethylheptane-4-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO2S/c1-7(2)5-9(6-8(3)4)13(10,11)12/h7-9H,5-6H2,1-4H3 |
InChI Key |
PSFORERDFDOBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.